Welcome to the BenchChem Online Store!
molecular formula C7H8O4 B146976 Viscofas CAS No. 52229-50-2

Viscofas

Cat. No. B146976
M. Wt: 156.14 g/mol
InChI Key: UPBDXRPQPOWRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09351940B2

Procedure details

For this purpose, 50 mL of GANTREZ® ES 425 ethanolic solution (50 mg/mL) were mixed with 100 mL of distilled water to form GANTREZ® ES nanoparticles. Different surfactants were added to the nanoparticles hydroalcoholic suspension such as sodium dodecyl sulfate (SDS) (100 mg), PLURONIC® F68 [ethylene oxide/propylene oxide block copolymer] (100 mg) or TWEEN® 80 [polyoxyethylene (20) sorbitan monooleate] (7.5 mg). Finally, 7.5 g of mannitol were added as excipient. To obtain a dry powder of the GANTREZ® ES nanoparticles, the suspension was dried in a Mini Spray-dryer Büchi B191 (Büchi Labortechnik AG, Switzerland) under the following conditions:
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
PLURONIC® F68
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
TWEEN® 80
Quantity
7.5 mg
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O:4][CH2:5][CH2:6]CCCCCCCCCC)(=O)=[O:2].[Na+].[CH2:19](O)[C@H]([C@H:22]([C@@H:24]([C@@H:26]([CH2:28][OH:29])O)O)[OH:23])O>>[CH3:19][O:4][CH:5]=[CH2:6].[CH:24]1[C:22](=[O:23])[O:29][C:28](=[O:2])[CH:26]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Name
PLURONIC® F68
Quantity
100 mg
Type
reactant
Smiles
Name
TWEEN® 80
Quantity
7.5 mg
Type
reactant
Smiles
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=C.C1=CC(=O)OC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.